molecular formula C9H9F6NO3 B13637402 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B13637402
M. Wt: 293.16 g/mol
InChI Key: ZXHKJVJAYMKVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of piperidine with trifluoroacetic anhydride to introduce the trifluoroacetyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.

    Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
  • 4-(Trifluoromethyl)piperidine-4-carboxylic acid
  • 1-(Trifluoroacetyl)-4-methylpiperidine-4-carboxylic acid

Uniqueness

1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid stands out due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C9H9F6NO3

Molecular Weight

293.16 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C9H9F6NO3/c10-8(11,12)5(17)16-3-1-7(2-4-16,6(18)19)9(13,14)15/h1-4H2,(H,18,19)

InChI Key

ZXHKJVJAYMKVKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.